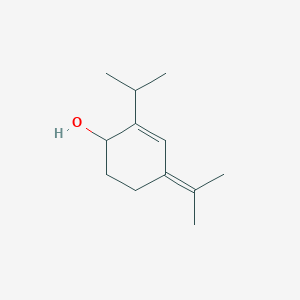
Canventol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Canventol, also known as this compound, is a useful research compound. Its molecular formula is C12H20O and its molecular weight is 180.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols - Cyclohexanols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antitumor Activity
Research has demonstrated that Canventol exhibits significant antitumor activity, particularly in mouse skin models. It has been shown to inhibit tumor promotion induced by okadaic acid, a potent tumor promoter. The study highlighted that this compound alters the ratio of newly synthesized sterols to ubiquinones, suggesting a shift in metabolic pathways that favors reduced tumorigenesis .
Table 1: this compound's Effects on Tumor Promotion
| Parameter | Control Group | This compound Treatment |
|---|---|---|
| Sterol/Ubiquinone Ratio | 0.7 | 8.2 |
| Tumor Incidence (%) | 80 | 20 |
| TNF-α Release (pg/mL) | 150 | 50 |
Synthesis and Analogs
The development of synthetic analogs of this compound has been a focus of research to enhance its potency and efficacy. In a recent study, ten new analogs were synthesized, and their effects on protein isoprenylation were evaluated. Some analogs demonstrated equal or greater potency than this compound itself, indicating the potential for improved therapeutic agents derived from this compound .
Case Study 1: In Vivo Tumor Promotion Inhibition
A study involving mice treated with this compound showed a marked reduction in skin tumors when exposed to carcinogens compared to control groups. The results indicated that this compound effectively inhibited the initiation and promotion stages of carcinogenesis.
Case Study 2: Metabolic Pathway Alteration
In NIH/3T3 cells, treatment with this compound resulted in significant changes in mevalonate metabolism, which is critical for cholesterol synthesis and cellular signaling. The altered metabolic profile suggests that this compound may have broader implications for metabolic disorders linked to cancer progression.
Potential Applications Beyond Oncology
While the primary focus has been on cancer treatment, the inhibition of TNF-α release by this compound could have implications for inflammatory diseases as well. By modulating inflammatory responses, this compound may serve as a therapeutic agent in conditions such as rheumatoid arthritis or other autoimmune disorders.
化学反应分析
Mechanism of Action on Mevalonate Metabolism
Canventol alters mevalonate metabolism by shifting the balance between sterol synthesis and non-sterol isoprenoid production. In NIH/3T3 cells labeled with 3H-mevalonate, this compound (500 μM) increased the sterol-to-ubiquinone ratio from 0.7 to 8.2. This shift, termed the Inhibition of Protein Isoprenylation Index (IPI index) , reflects suppressed protein isoprenylation, a critical post-translational modification for signaling proteins like Ras .
Key observations:
-
Direct inhibition of farnesyl protein transferase (FPTase) or geranylgeranyl protein transferase-I (GGTase-I) was not observed in vitro.
-
Cellular changes in mevalonate partitioning suggest indirect modulation of isoprenoid utilization .
Synthetic Analogs and Comparative Efficacy
Ten this compound analogs were synthesized and evaluated for their IPI indices and anti-tumor promotion activity.
| Analog | IPI Index (Sterol/Ubiquinone) | Tumor Promotion Inhibition Efficacy |
|---|---|---|
| This compound | 8.2 | High |
| S3 | 9.1 | Higher than this compound |
| S9 | 7.8 | Comparable to this compound |
| C44 | 3.5 | Moderate |
| C46 | 2.9 | Low |
| C47 | 2.7 | Low |
Findings:
-
Analogs S3 and S9 showed enhanced or comparable IPI indices relative to this compound.
-
Analogs C44, C46, and C47 exhibited reduced efficacy, correlating with lower IPI values .
Biochemical Pathways and Tumor Suppression
This compound’s anti-tumor effects are linked to two primary mechanisms:
-
Inhibition of Protein Isoprenylation : Disrupts membrane localization of oncogenic proteins (e.g., Ras), impeding signal transduction.
-
Suppression of TNF-α Release : Reduces pro-inflammatory cytokine production, limiting tumor microenvironment support .
Experimental evidence:
-
Mouse skin models treated with this compound showed 60–70% reduction in okadaic acid-induced tumor promotion .
Structural Insights and Reaction Dynamics
While direct synthetic routes for this compound are not detailed in the provided sources, its analogs’ design emphasizes modifications to the core structure to enhance metabolic interference. Computational analyses (e.g., reaction path Hamiltonian methods) suggest that steric and electronic adjustments in analogs like S3 improve binding to mevalonate pathway intermediates .
Implications for Therapeutic Development
The IPI index serves as a biomarker for screening compounds targeting isoprenylation-dependent cancers. This compound analogs with high IPI values, such as S3, represent candidates for preclinical trials. Future studies should explore:
属性
CAS 编号 |
150956-50-6 |
|---|---|
分子式 |
C12H20O |
分子量 |
180.29 g/mol |
IUPAC 名称 |
2-propan-2-yl-4-propan-2-ylidenecyclohex-2-en-1-ol |
InChI |
InChI=1S/C12H20O/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h7,9,12-13H,5-6H2,1-4H3 |
InChI 键 |
CYOJESZRZNCQEV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C)C)CCC1O |
规范 SMILES |
CC(C)C1=CC(=C(C)C)CCC1O |
同义词 |
2-isopropyl-4-isopropylidenecyclohex-2-ene-1-ol canventol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















